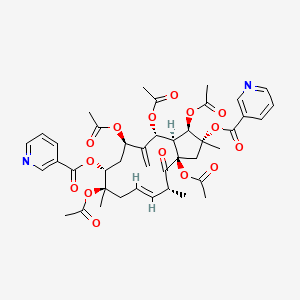

Euphosalicin

Description

Properties

Molecular Formula |

C42H48N2O15 |

|---|---|

Molecular Weight |

820.8 g/mol |

IUPAC Name |

[(1S,2R,4R,6R,7R,9E,11R,13R,15R,16R)-2,4,7,13,16-pentaacetyloxy-7,11,15-trimethyl-3-methylidene-12-oxo-15-(pyridine-3-carbonyloxy)-6-bicyclo[11.3.0]hexadec-9-enyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C42H48N2O15/c1-23-13-10-16-40(8,57-28(6)48)33(56-38(51)30-14-11-17-43-20-30)19-32(53-25(3)45)24(2)35(54-26(4)46)34-37(55-27(5)47)41(9,22-42(34,36(23)50)58-29(7)49)59-39(52)31-15-12-18-44-21-31/h10-15,17-18,20-21,23,32-35,37H,2,16,19,22H2,1,3-9H3/b13-10+/t23-,32-,33-,34+,35+,37-,40-,41-,42-/m1/s1 |

InChI Key |

VCNSIDRPGQLVOC-XQFXQYKMSA-N |

Isomeric SMILES |

C[C@@H]1/C=C/C[C@@]([C@@H](C[C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2(C1=O)OC(=O)C)(C)OC(=O)C3=CN=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)OC(=O)C |

Canonical SMILES |

CC1C=CCC(C(CC(C(=C)C(C2C(C(CC2(C1=O)OC(=O)C)(C)OC(=O)C3=CN=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)OC(=O)C |

Origin of Product |

United States |

Biogenetic Origins and Biosynthetic Pathways of Euphosalicin

Natural Occurrence and Chemotaxonomic Investigations

Euphosalicin is a novel diterpene polyester (B1180765) that was first isolated from the dichloromethane (B109758) extract of the whole plant Euphorbia salicifolia. capes.gov.br It is classified as the first representative of a new class of bicyclic diterpenes. capes.gov.br The carbon skeleton of this compound is thought to be derived from the jatrophane framework. capes.gov.br

Subsequent phytochemical investigations have identified this compound in other Euphorbia species, such as Euphorbia esula. researchgate.netacs.org The presence of related jatrophane diterpenes and other complex polyesters across various Euphorbia species is of significant interest in chemotaxonomy, the classification of plants based on their chemical constituents. scispace.comresearchgate.netu-szeged.hu The shared presence of complex diterpenes like this compound can suggest a close chemotaxonomic relationship between different Euphorbia species. u-szeged.hu For instance, the co-occurrence of this compound and related compounds in both E. salicifolia and E. esula points to a potential link in their secondary metabolite production pathways. u-szeged.hu Metabolomics studies have also recognized specific spectral data associated with diterpene polyesters like euphosalicins in E. salicifolia extracts. nih.gov

Table 1: Documented Natural Sources of this compound

| Species | Family | Part of Plant |

|---|---|---|

| Euphorbia salicifolia | Euphorbiaceae | Whole Plant |

Precursor Identification and Metabolic Labeling Studies

There are no specific studies in the available literature that utilize metabolic labeling to definitively identify the precursors of this compound. However, based on the general understanding of diterpene biosynthesis in plants, it is widely accepted that these compounds originate from the precursor geranylgeranyl pyrophosphate (GGPP). u-szeged.hunih.gov The biosynthesis of casbene-derived diterpenes, a group that includes the jatrophanes from which this compound is derived, begins with the cyclization of GGPP. nih.gov While a plausible biosynthetic pathway for related diterpenoids has been proposed, starting from GGPP and proceeding through intermediates like casbene, this remains a generalized hypothesis and has not been specifically confirmed for this compound through labeling experiments. nih.govacs.org

Enzymatic Characterization of Biosynthetic Steps

Detailed information on the enzymes involved in the biosynthesis of this compound is currently unavailable.

There are no reports in the scientific literature on the identification or functional annotation of a biosynthetic gene cluster responsible for the production of this compound. Research on the biosynthesis of other complex natural products often involves identifying the genes that code for the necessary enzymes, which tend to be clustered together on a chromosome, but this work has not been carried out for this compound. nih.gov

As the enzymes involved in the biosynthetic pathway of this compound have not been identified, no enzyme kinetic analyses or detailed mechanistic studies have been performed. Such studies are crucial for understanding the efficiency and reaction mechanisms of each biosynthetic step. researchgate.netresearchgate.net

Genetic and Epigenetic Regulation of this compound Biosynthesis

The scientific literature contains no information regarding the genetic or epigenetic factors that regulate the biosynthesis of this compound. Understanding this regulation would be key to potentially enhancing its production in its native plant or in a heterologous host system.

Comparative Biosynthetic Analyses Across Producing Organisms

While this compound has been isolated from more than one Euphorbia species, there have been no comparative studies on its biosynthesis in these different organisms. researchgate.netu-szeged.hu Such studies would be valuable for understanding the evolution and diversity of diterpene biosynthesis within the Euphorbia genus. mdpi.com

Molecular Mechanisms of Euphosalicin Action: Preclinical Investigations

Target Identification and Validation Methodologies

The primary molecular target identified for Euphosalicin and related jatrophane diterpenes is the P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. nih.govresearchgate.net Overexpression of P-gp in cancer cells leads to the efflux of chemotherapeutic drugs, causing multidrug resistance (MDR). researchgate.netnih.gov The identification of P-gp as a target for this compound is largely inferred from functional assays that demonstrate the compound's ability to sensitize resistant cancer cells to conventional chemotherapy drugs. scispace.comacs.org While direct target identification using advanced proteomic techniques on this compound specifically is not widely reported in existing literature, the methodologies for such investigations are well-established.

Comprehensive analysis of cellular responses to a bioactive compound can be achieved through proteomic and metabolomic profiling, which offer a global view of changes in protein and metabolite levels, respectively. nih.govnih.gov

Proteomics involves the large-scale study of proteins expressed by a cell or organism. In the context of this compound, quantitative proteomic techniques could be employed to compare the proteomes of cancer cells with and without this compound treatment. This could reveal changes in the expression levels of proteins involved in apoptosis, cell cycle regulation, stress responses, and drug metabolism, providing clues to the compound's mechanism of action beyond P-gp inhibition. For instance, studies on other natural products have successfully used proteomics to identify downstream effects of drug action, including alterations in the expression of apoptosis-related proteins like Bax and Bcl-2. researchgate.net

Metabolomics focuses on the global profiling of small-molecule metabolites. Treating cells with this compound and subsequently analyzing their metabolome could uncover specific metabolic pathways that are perturbed by the compound. This could include alterations in energy metabolism, lipid metabolism, or amino acid pathways, offering insights into the cellular stress induced by this compound or its downstream functional consequences. Integrated proteomic and metabolomic analyses can provide a more holistic understanding of the drug's impact on cellular physiology. researchgate.net

To date, specific proteomic or metabolomic studies detailing the global cellular response to this compound have not been extensively published. Such research would be invaluable for uncovering novel targets and understanding the full spectrum of its cellular effects.

Chemoproteomics is a powerful strategy for the unbiased identification of a small molecule's protein targets directly from a complex biological sample. nih.gov A key technique within this field utilizes affinity-based probes. nih.gov

This methodology would involve the chemical synthesis of a this compound analog that incorporates a reactive or reporter tag, such as biotin (B1667282) or an alkyne group, without compromising its core biological activity. This "bait" molecule is then incubated with cell lysates. The probe-tagged this compound binds to its target proteins, which can then be "pulled down" or captured using the affinity tag (e.g., streptavidin beads for a biotin tag). The captured proteins are subsequently identified using mass spectrometry.

Ligand-Receptor Interaction Dynamics and Biophysical Characterization

The interaction between this compound and its primary target, P-glycoprotein (P-gp), is central to its MDR-reversing activity. While direct biophysical characterization of the this compound-P-gp complex is limited, molecular docking studies on related jatrophane diterpenes provide significant insights into these interactions. researchgate.netresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.govnih.gov For P-gp modulators like jatrophanes, docking simulations are used to identify the specific binding sites within the large, multi-domain P-gp transporter. researchgate.netnih.gov These studies have shown that jatrophane derivatives often bind within the transmembrane domain of P-gp, in the same general pocket that recognizes chemotherapeutic drugs. researchgate.net The interaction is typically stabilized by multiple hydrophobic interactions and sometimes hydrogen bonds with key amino acid residues in the binding site. researchgate.net By occupying this site, this compound likely acts as a competitive or non-competitive inhibitor, preventing the binding and subsequent efflux of chemotherapy agents. researchgate.net

While these computational models provide valuable hypotheses, experimental biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be required to quantitatively measure the binding kinetics (association and dissociation rates) and thermodynamics of the this compound-P-gp interaction. Such studies would provide definitive data on binding affinity (K_D), stoichiometry, and the energetic drivers of the interaction, but specific reports for this compound are not currently available.

Intracellular Signaling Pathway Modulation by this compound

Beyond direct target binding, bioactive compounds often exert their effects by modulating intracellular signaling cascades. Research on jatrophane diterpenes suggests that their activities may involve the perturbation of key pathways that regulate inflammation, cell survival, and gene expression.

Kinase cascades are central to cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Several studies on Euphorbia diterpenes, structurally related to this compound, have demonstrated interference with specific kinase pathways.

For example, some diterpenes have been shown to inhibit the activity of the IκB kinase (IKK) complex, which is a critical upstream regulator of the NF-κB pathway. scispace.com Other related compounds, such as 17-hydroxyjolkinolide B, have been found to directly target and inhibit Janus kinases (JAKs), thereby blocking STAT3 (Signal Transducer and Activator of Transcription 3) activation. scispace.comu-szeged.hu Furthermore, other modified jatrophane diterpenoids have been shown to activate AMP-activated protein kinase (AMPK) signaling. researchgate.net

The modulation of kinase pathways ultimately converges on the activity of transcription factors, which control the expression of genes responsible for executing cellular programs. The nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that regulates inflammation, immunity, and cell survival. nih.gov

Several studies on jatrophane diterpenes report the inhibition of the NF-κB signaling pathway. scispace.comnih.govnih.gov For instance, a compound isolated from Euphorbia esula was found to inhibit nitric oxide production by regulating the NF-κB signaling pathway, specifically by suppressing the translocation of the p65 subunit of NF-κB into the nucleus. researchgate.net This prevents NF-κB from binding to DNA and activating the transcription of pro-inflammatory and anti-apoptotic genes, such as iNOS, COX-2, and various cytokines. scispace.comresearchgate.net

Similarly, the inhibition of the JAK/STAT pathway by related compounds leads to reduced activity of the STAT3 transcription factor, which is constitutively active in many cancers and promotes proliferation and survival. scispace.comu-szeged.hu Although direct gene expression profiling in response to pure this compound is not documented, the demonstrated effects of related compounds on transcription factors like NF-κB and STAT3 strongly imply that this compound's mechanism involves the downstream alteration of gene expression profiles related to inflammation, apoptosis, and cell proliferation. nih.govnih.gov

Table 1: Effects of Representative Jatrophane and Related Diterpenes on Intracellular Signaling Pathways (Preclinical Data)

| Compound/Class | Primary Target/Pathway | Observed Effect | Cellular Context | Reference |

|---|---|---|---|---|

| Jatrophone | PI3K/Akt/NF-κB | Down-regulation of PI3K, Akt, and NF-κB expression. | Doxorubicin-resistant breast cancer cells (MCF-7/ADR). | nih.gov |

| Jatrophane Diterpenes (General) | P-glycoprotein (P-gp) | Inhibition of P-gp efflux function, reversing multidrug resistance. | Various MDR cancer cell lines. | researchgate.netnih.gov |

| Euphoresulane A | NF-κB Signaling | Suppression of p65 subunit translocation; reduction of IL-6 and TNF-α. | LPS-stimulated RAW 264.7 macrophages. | researchgate.net |

| 17-hydroxyjolkinolide B | JAK/STAT3 Pathway | Inhibition of IL-6-induced STAT3 activation by targeting JAK kinases. | Cancer cells. | scispace.comu-szeged.hu |

| Pepluanone | NF-κB Signaling | Reduction of iNOS, COX-2, and TNF-α mRNA expression via suppression of NF-κB activation. | LPS-stimulated J774 murine macrophages. | u-szeged.hunih.gov |

| Euphylonoid B | AMP-activated protein kinase (AMPK) | Activation of AMPK signaling. | 3T3-L1 adipocytes. | researchgate.net |

Cellular Homeostasis and Stress Response Mechanisms Induced by this compound

Direct studies detailing the specific effects of this compound on cellular homeostasis and stress response pathways are limited. However, research on other structurally related jatrophane diterpenes isolated from Euphorbia species provides insights into the potential mechanisms by which this compound might influence these cellular processes. These related compounds have been shown to modulate key pathways involved in maintaining cellular equilibrium and responding to stressors, such as apoptosis, autophagy, and oxidative stress.

Several jatrophane diterpenes have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cell lines. For instance, certain jatrophane derivatives have been found to trigger apoptosis through the mitochondrial pathway. cdnsciencepub.com This is characterized by an increase in the generation of reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential, and the activation of caspases 3 and 9. cdnsciencepub.com One study on a specific jatrophane diterpene showed a significant increase in both early and late apoptotic cells in ovarian cancer cell lines. cdnsciencepub.com Another investigation using a human mdr1 gene-transfected mouse lymphoma cell line demonstrated that a particular jatrophane diterpene could induce moderate apoptosis. iiarjournals.orgresearchgate.net

Autophagy, a cellular process of degradation and recycling of cellular components, is another pathway affected by jatrophane diterpenes. This process is crucial for cellular homeostasis, and its modulation can impact cell survival and death. researchgate.net Studies on various jatrophane diterpenoids from Euphorbia peplus and Euphorbia helioscopia have shown that these compounds can significantly increase autophagic flux in human microglia cells. mdpi.comtandfonline.combsb-muenchen.demdpi.com Some jatrophane diterpenes have also been observed to induce lysosomal biogenesis, a key step in the autophagy pathway. rhhz.net The activation of autophagy by these compounds suggests a potential mechanism for clearing aggregated proteins, which is relevant in the context of neurodegenerative diseases. mdpi.com

The generation of reactive oxygen species (ROS) is a critical aspect of cellular stress. While high levels of ROS can be detrimental, leading to oxidative stress and cellular damage, controlled ROS production is involved in various signaling pathways. researchgate.net The link between P-glycoprotein (P-gp) inhibition, a known effect of this compound, and oxidative stress is an area of ongoing research. P-gp itself can be influenced by oxidative stress, and its inhibition can, in turn, affect cellular redox balance. researchgate.netfrontiersin.orgnih.gov Some studies suggest that the high ATP hydrolysis rate by P-gp can lead to ROS production, and inhibitors of P-gp could modulate this effect. frontiersin.org Certain jatrophane diterpenes have been shown to increase ROS generation in cancer cells, contributing to their apoptotic effects. cdnsciencepub.com

It is important to reiterate that these findings are for jatrophane diterpenes structurally related to this compound, and further research is needed to determine if this compound itself induces these specific cellular homeostasis and stress responses.

In Vitro Mechanistic Elucidation in Cell-Based Systems (excluding human clinical trials)

The primary molecular mechanism of this compound elucidated through in vitro studies is the reversal of multidrug resistance (MDR) in cancer cells. researchgate.net This activity is attributed to its ability to inhibit the function of P-glycoprotein (P-gp), a transmembrane efflux pump that is overexpressed in many drug-resistant cancer cell lines. rhhz.netacs.org

Initial investigations demonstrated that this compound, isolated from Euphorbia salicifolia, was a potent modulator of MDR in a dose-dependent manner. tuwien.at In a key study using L5178 mouse lymphoma cells transfected with the human MDR1 gene, this compound was found to be more active in reversing MDR than verapamil, a well-known first-generation P-gp inhibitor. tuwien.at The mechanism of this action is the inhibition of the P-gp's efflux pump activity, which leads to an increased intracellular accumulation of cytotoxic drugs that are P-gp substrates. researchgate.net

The activity of this compound and related jatrophane diterpenes has been evaluated in various cancer cell lines. While this compound itself was primarily studied in mouse lymphoma cells, other jatrophane diterpenes have shown efficacy in human colon adenocarcinoma cells and other cancer models. nih.gov For example, some jatrophane diterpenes from Euphorbia mellifera displayed significant MDR reversing activity in both mouse lymphoma and human colon adenocarcinoma cells without inducing apoptosis. nih.gov

The table below summarizes the findings from a representative in vitro study on the MDR-reversing activity of this compound.

| Cell Line | Assay | Key Finding | Reference Compound | Source |

|---|---|---|---|---|

| L5178 Mouse Lymphoma (MDR1-transfected) | Rhodamine 123 Exclusion Test | This compound demonstrated potent inhibition of P-glycoprotein efflux pump activity, leading to the reversal of multidrug resistance. | Verapamil | tuwien.at |

The body of in vitro evidence strongly suggests that this compound's primary molecular action is the competitive or non-competitive inhibition of P-glycoprotein, thereby restoring the sensitivity of resistant cancer cells to chemotherapeutic agents. acs.org

In Vivo Mechanistic Investigations in Non-Human Model Organisms (excluding human clinical trials)

Specific in vivo studies focusing solely on the molecular mechanisms of this compound in non-human model organisms are not extensively detailed in the available literature. However, the initial and most significant findings for this compound's activity were derived from a mouse model, which underpins the in vitro observations.

The foundational research on this compound involved the use of a mouse lymphoma cell line, and the MDR-reversing activity was confirmed in this model system. tuwien.atacs.org These studies established that this compound is effective in a biological system, not just in isolated cellular assays. The primary mechanism identified in these non-human model-derived cells is the inhibition of P-glycoprotein. researchgate.net

While comprehensive in vivo studies detailing the pharmacokinetics and systemic effects of this compound are not publicly available, the work with the mouse lymphoma model provides crucial proof-of-concept for its mechanism of action. The effective reversal of MDR in these cells suggests that this compound can interact with and inhibit P-gp in a living system context.

Research on other jatrophane diterpenes in non-human models further supports the potential in vivo efficacy of this class of compounds. For example, some jatrophane diterpenes have been evaluated for their ability to sensitize resistant tumors to chemotherapy in mouse models, with promising results. iiarjournals.org These studies often involve monitoring tumor growth in mice bearing xenografts of resistant cancer cells, treated with a combination of a chemotherapeutic agent and a jatrophane diterpene.

The table below presents a summary of the key non-human model organism findings related to this compound's mechanism.

| Model Organism/System | Study Type | Key Mechanistic Finding | Source |

|---|---|---|---|

| Mouse (using L5178 lymphoma cells) | Cell-based assay in a non-human model system | Confirmed the potent P-glycoprotein inhibitory activity of this compound, leading to the reversal of multidrug resistance. | tuwien.atacs.org |

Further in vivo research in non-human models would be necessary to fully elucidate the systemic molecular mechanisms, biodistribution, and potential therapeutic applications of this compound.

Chemical Synthesis and Analog Design in Euphosalicin Research

Total Synthesis Strategies for Complex Natural Products Research

The total synthesis of Euphosalicin, a member of the jatrophane diterpene class, presents a significant challenge due to its unique 13-membered macrocyclic carbon framework, nine stereocenters, and dense oxygenation pattern. tuwien.atnih.gov The primary goal of achieving its total synthesis is twofold: to confirm the proposed structure and to provide a scalable route for producing the compound and its derivatives for extensive biological evaluation. tuwien.at

A key retrosynthetic analysis of this compound disconnects the molecule into several key fragments. One prominent strategy involves a late-stage ring-closing metathesis (RCM) to form the 13-membered macrocycle. nih.govacs.org This approach relies on the synthesis of a complex triene precursor, which is assembled from smaller, stereochemically defined building blocks. nih.gov

The proposed synthetic sequence highlights several critical transformations:

Asymmetric Dihydroxylations: Sharpless asymmetric dihydroxylation is employed to install key stereocenters, such as the cis-1,2-diol moiety, with high enantiomeric excess. nih.govacs.org For instance, the dihydroxylation of a conjugated enyne intermediate has been shown to produce the desired diol in 81% yield and 91% enantiomeric excess. nih.govacs.org

Ring-Closing Enyne Metathesis (RCEYM): This reaction is crucial for constructing the cyclopentane (B165970) core of the molecule from an acyclic precursor. nih.govnih.gov

Fragment Coupling: Various coupling strategies, including Sonogashira, Kumada, Stille, and Negishi reactions, have been explored to connect the key building blocks of the molecule. nih.gov

Macrocyclization: Ring-closing metathesis (RCM) is the proposed key step for the formation of the unique 13-membered ring from a linear triene precursor. nih.govacs.org

While the total synthesis of this compound has not yet been reported as complete, significant progress has been made. Researchers have successfully synthesized highly advanced precursors, including the entire seco-compound with all nine stereocenters correctly installed. nih.govacs.org These efforts have also led to the successful macrocyclization of a related compound, affording the C11/C12 (Z) isomer of the C13 nor-methyl skeleton of this compound, providing valuable insights for future attempts at synthesizing the natural product itself. nih.govacs.org The synthesis of the C6–C14 fragment has also been described, utilizing key steps like an Ireland–Claisen rearrangement and a Shibasaki direct asymmetric aldol (B89426) reaction. researchgate.net

| Key Reaction | Purpose in this compound Synthesis | Reference |

| Sharpless Asymmetric Dihydroxylation | Stereoselective formation of cis-1,2-diols | nih.govacs.org |

| Ring-Closing Enyne Metathesis (RCEYM) | Construction of the cyclopentane ring | nih.govnih.gov |

| Ring-Closing Metathesis (RCM) | Formation of the 13-membered macrocycle | nih.govacs.org |

| Ireland–Claisen Rearrangement | To establish the E configuration of a key double bond in a fragment | researchgate.net |

| Sonogashira/Negishi/Stille Coupling | Coupling of key synthetic fragments | nih.gov |

Semi-synthetic Approaches for Structural Diversification

Semi-synthetic strategies are pivotal for generating a wide array of analogs from a common, complex intermediate, which can be either a late-stage synthetic product or the natural product itself if available in sufficient quantities. psu.edu In the context of this compound research, where the natural isolate is scarce, semi-synthesis would logically proceed from a synthetically produced advanced intermediate. tuwien.at The goal is to rapidly produce derivatives to explore the structure-activity relationship (SAR). tuwien.at

This approach combines the efficiency of biological systems (or total synthesis) to produce complex core structures with the flexibility of chemical synthesis to introduce diverse functional groups. psu.edu For this compound, once a total synthesis route is established, late-stage intermediates could be intercepted and modified. Potential modifications could include:

Esterification/Acylation: The hydroxyl groups present in the this compound scaffold are prime targets for modification. Introducing different acyl groups, such as those varying in chain length, branching, or aromaticity, can probe the steric and electronic requirements of the binding pocket.

Oxidation/Reduction: Altering the oxidation state of the various alcohol and ketone functionalities can provide insight into the importance of hydrogen bond donors and acceptors for biological activity.

Functionalization of Double Bonds: The double bonds within the macrocycle can be subjected to reactions like epoxidation, dihydroxylation, or hydrogenation to assess the role of the ring's conformation and electronic properties.

This semi-synthetic methodology allows chemists to leverage the complex, stereochemically rich core provided by the main synthesis while efficiently generating analogs for biological screening. psu.edu

Stereoselective Synthesis Methodologies for this compound Analogs

The control of stereochemistry is a paramount challenge in the synthesis of this compound and its analogs, given the molecule's nine stereocenters. nih.gov The biological activity of complex natural products is often highly dependent on their specific three-dimensional structure. Therefore, stereoselective synthesis methodologies are not just necessary for recreating the natural product but also for generating stereoisomeric analogs to probe the pharmacophore.

Key stereoselective methods employed in the synthetic efforts towards this compound include:

Substrate-Controlled Diastereoselection: The existing stereocenters in advanced intermediates are used to direct the stereochemical outcome of subsequent reactions.

Reagent-Controlled Asymmetric Synthesis: Chiral reagents or catalysts are used to induce stereoselectivity. A prime example is the Sharpless asymmetric dihydroxylation , which has been successfully used to create a cis-diol with 91% enantiomeric excess in a key synthetic intermediate. nih.govacs.org

Asymmetric Rearrangements: The Ireland-Claisen rearrangement has been utilized to stereoselectively form a carbon-carbon bond while establishing the desired (E)-alkene geometry in the C6-C14 fragment of this compound. researchgate.net

Asymmetric Aldol Reactions: The Shibasaki direct asymmetric aldol reaction and Evans aldol reactions have been explored for the stereoselective construction of carbon-carbon bonds and the introduction of new stereocenters in synthetic fragments. researchgate.net

These methodologies are crucial for building the complex three-dimensional architecture of this compound. Furthermore, by intentionally inverting stereocenters or creating diastereomers, chemists can synthesize unique analogs. For example, the successful synthesis of the C11/C12 (Z) isomer of the this compound skeleton, an unnatural stereoisomer, was achieved through macrocyclization studies and provides a valuable tool for understanding the geometric requirements for bioactivity. nih.govacs.org

Structure-Activity Relationship (SAR) Elucidation Methodologies (focus on research methods)

Understanding the structure-activity relationship (SAR) is fundamental to optimizing a lead compound like this compound. spirochem.comnih.gov SAR studies aim to identify the specific structural features (pharmacophore) of a molecule that are responsible for its biological activity. nih.gov For this compound, the primary objective is to determine which parts of the molecule are essential for its potent ability to reverse multidrug resistance. tuwien.at The elucidation of SAR is an iterative process involving the synthesis of analogs and the evaluation of their biological activity. spirochem.com

Methodologies for SAR elucidation are systematic. Initially, a relationship between the structure and activity is identified within a series of compounds. nih.gov This involves modifying specific parts of the molecule and observing the effect on potency. Key research methods include:

Functional Group Modification: Systematically altering or removing functional groups (e.g., hydroxyls, ketones, esters) to see if activity is enhanced, diminished, or abolished.

Stereochemical Analysis: Synthesizing and testing stereoisomers (enantiomers and diastereomers) to understand the importance of the 3D arrangement of atoms for receptor binding.

Conformational Analysis: Modifying the molecular backbone, for instance by changing double bond geometry or ring size, to probe the active conformation of the molecule.

The data generated from these studies, typically in the form of IC₅₀ values from biological assays, are then analyzed to build a qualitative or quantitative model of the SAR. researchgate.net This model guides the design of future generations of compounds with improved properties. nih.gov

Rational design uses the growing understanding of a molecule's SAR to create new derivatives with a higher probability of desired activity. nih.govrsc.org Instead of random modifications, changes are made based on a specific hypothesis about how the molecule interacts with its biological target. rsc.org The synthesis of this compound derivatives is a primary objective of the ongoing total synthesis efforts, precisely to enable these SAR studies. tuwien.at

The rational design cycle for this compound derivatives would involve:

Hypothesis Generation: Based on initial data or computational models, a hypothesis is formed. For example, "The hydroxyl group at C5 is a critical hydrogen bond donor."

Derivative Design: Analogs are designed to test the hypothesis. To test the C5-hydroxyl hypothesis, one might design an analog where the hydroxyl is removed (deoxy-analog) or replaced with a methoxy (B1213986) group (O-methyl analog).

Chemical Synthesis: The designed derivatives are then synthesized. The synthetic routes developed for the total synthesis of this compound would be adapted to create these specific analogs. nih.gov

Biological Evaluation: The new compounds are tested in biological assays (e.g., MDR reversal assays) to measure their activity. tuwien.at

SAR Refinement: The results are used to refine the SAR model, leading to new hypotheses and the next design cycle. nih.gov

This systematic approach allows researchers to efficiently map the pharmacophore and understand the molecular determinants of this compound's activity. rsc.org

Computational chemistry provides powerful tools to accelerate drug discovery by predicting molecular properties and interactions, thereby guiding the rational design of new compounds. amazonaws.comscienceopen.com While specific computational studies on this compound are not yet widely published, standard methodologies can be applied to elucidate its SAR.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov For a series of this compound analogs, a QSAR model could be built by calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) and using statistical methods to find a correlation with their measured MDR reversal activity. nih.gov Such a model could then predict the activity of unsynthesized analogs. nih.gov

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. ic.ac.uk By comparing the 3D structures of active this compound analogs, a common pharmacophore model can be generated. This model serves as a 3D query to search for other molecules that might have similar activity.

Molecular Docking: If the biological target of this compound (e.g., a specific ABC transporter protein) is known or can be modeled, molecular docking can be used to predict how this compound and its analogs bind to it. beilstein-journals.org Docking simulations can predict the binding pose and estimate the binding affinity, providing a structural basis for the observed SAR and guiding the design of derivatives with improved binding. scienceopen.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the this compound-protein complex over time, providing insights into the stability of the interaction and the role of conformational changes. amazonaws.com

These computational tools help to prioritize which analogs to synthesize, reducing the time and cost of experimental work. beilstein-journals.org

| Computational Method | Application in this compound Research | Reference |

| QSAR | Predict activity of new analogs based on physicochemical properties. | nih.gov |

| Pharmacophore Modeling | Identify the key 3D features necessary for MDR reversal activity. | ic.ac.uk |

| Molecular Docking | Predict the binding mode and affinity to a target protein (e.g., P-glycoprotein). | beilstein-journals.org |

| Molecular Dynamics | Analyze the stability and dynamics of the ligand-protein complex. | amazonaws.com |

Scaffold Hopping and Mimetic Design Principles

Scaffold hopping is a medicinal chemistry strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent molecule. researchgate.netnih.gov This involves replacing the central core (scaffold) of a molecule like this compound with a different, often more synthetically accessible or patentable, framework while preserving the key pharmacophoric elements responsible for activity. researchgate.netuniroma1.it

The principle behind scaffold hopping is that different backbones can orient the crucial functional groups in the same 3D space, allowing them to make similar interactions with the biological target. nih.gov For this compound, this could mean replacing the complex bicyclic [10.3.0] pentadecane (B166386) core with a different macrocyclic or non-macrocyclic structure.

Methods for scaffold hopping can be computational or intuitive:

3D Similarity Searching: Using the 3D shape and pharmacophore of this compound as a query to search databases for structurally different molecules that have a similar 3D profile. nih.gov

Fragment-Based Replacement: Computationally or manually replacing the core scaffold with known bioisosteric replacements that maintain the geometry of the side chains.

De Novo Design: Using algorithms to build entirely new molecules within the constraints of the target's binding site, which can result in novel scaffolds. uniroma1.it

The goal of applying these principles to this compound research would be to identify new chemotypes that mimic its MDR reversal activity but possess improved drug-like properties, such as better metabolic stability, higher solubility, or easier synthesis. uniroma1.it

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is fundamental to the study of this compound, enabling its separation from complex plant extracts and the assessment of its purity, which is a critical prerequisite for accurate spectroscopic analysis and biological testing. u-szeged.hu The isolation process for diterpenes from Euphorbia species typically involves a multi-step chromatographic approach. u-szeged.hu

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and purity verification of this compound. u-szeged.huulisboa.pt Following preliminary separation by methods like open column chromatography (OCC) or vacuum-liquid chromatography (VLC), HPLC is employed to resolve compounds with very similar polarities. u-szeged.hu Both normal-phase (NP) and reversed-phase (RP) HPLC are utilized, often with photodiode array (PDA) detectors to monitor the separation. marquette.edu The choice between NP- and RP-HPLC depends on the specific separation required, with C18 columns being commonly used for reversed-phase applications. nih.gov For instance, in the broader study of Euphorbia diterpenoids, HPLC systems are coupled to mass spectrometers (LC-MS) for online detection and identification. u-szeged.humarquette.edu The purity of the final isolated compound is routinely checked by analytical HPLC before it is subjected to structural elucidation or pharmacological assays. u-szeged.hu

Table 1: Typical HPLC Systems Used in Diterpene Analysis This table is a representative example of typical configurations.

| Component | Specification | Purpose |

| Column | Reversed-Phase (e.g., C18, 3-5 µm particle size) or Normal-Phase | Separation based on polarity |

| Mobile Phase | Gradient of organic solvent (e.g., Acetonitrile, Methanol) and Water | Elution of compounds |

| Detector | Photodiode Array (PDA) or UV Detector | Detection of analytes |

| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time |

While this compound itself is a non-volatile polyester (B1180765), the plant extracts from which it is isolated contain numerous volatile organic compounds (VOCs). Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing these volatile constituents. nih.gov For example, a GC-MS analysis of the volatile oil components from Euphorbia lunulata, a plant known to contain this compound, was conducted to characterize its chemical profile. researchgate.net This type of analysis typically involves headspace solid-phase microextraction (HS-SPME) to sample the volatiles, followed by separation on a capillary column (e.g., HP-5MS) and detection by a mass spectrometer. researchgate.netmdpi.com The identification of these co-occurring volatile compounds, such as monoterpenes and sesquiterpenes, is important for the comprehensive chemical characterization of the source plant. researchgate.netmdpi.com

Advanced Mass Spectrometry for Structural Characterization

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and elemental formula of this compound and for probing its structural features through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. u-szeged.hu Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are routinely used to establish the molecular formula of novel diterpenes like this compound. cornell.edu For example, in studies of related compounds, HRMS data is recorded on instruments like a Q Exactive Plus Orbitrap or a Time-of-Flight (TOF) mass spectrometer, which can achieve resolutions high enough to distinguish between isobaric formulas. u-szeged.hutuwien.at The high mass accuracy (typically below 5 ppm error) is crucial for confirming the identity of both natural products and synthetic intermediates en route to the total synthesis of the this compound framework. acs.orgnih.gov

Tandem Mass Spectrometry (MS/MS) is employed to gain deeper structural insights by analyzing the fragmentation patterns of a selected precursor ion. nih.gov In the study of diterpene polyesters from Euphorbia, ESI-MS/MS experiments reveal characteristic neutral losses of the acyl groups (e.g., acetic acid, nicotinic acid) attached to the diterpene core. researchgate.net This fragmentation behavior helps to identify the number and type of ester substituents on the molecule. nih.gov Although MS/MS fragmentation may not always define the exact position of the substituents on the complex jatrophane skeleton, the resulting spectrum provides a valuable fingerprint for identifying and differentiating related structures within a plant extract. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structure elucidation of complex molecules like this compound, providing detailed information about the carbon skeleton, the location of functional groups, and the relative stereochemistry. u-szeged.hu The definitive structure is established through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net

1D NMR experiments, including ¹H and ¹³C NMR, provide foundational information about the proton and carbon environments within the molecule. u-szeged.hu The chemical shifts (δ), multiplicities, and coupling constants (J) in the ¹H NMR spectrum reveal connectivity between adjacent protons, while the ¹³C NMR spectrum indicates the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). acs.org

2D NMR experiments are essential for assembling the molecular structure and assigning the stereochemistry:

COSY (Correlated Spectroscopy) identifies proton-proton spin-spin couplings, helping to trace out molecular fragments. acs.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. acs.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, providing crucial data for determining the relative configuration and conformation of the molecule in solution. u-szeged.hu

In the synthetic efforts toward the bicyclic carbon framework of this compound, detailed NMR analyses were performed on key intermediates to confirm their structures. acs.orgnih.gov

Table 2: Representative ¹H and ¹³C NMR Data for a Synthetic Intermediate of the this compound Framework Data corresponds to a diol intermediate (Compound 15) in the synthesis of the bicyclic carbon framework of this compound, recorded in CDCl₃. nih.gov

| Position/Proton | δ ¹³C (ppm) | δ ¹H (ppm), Multiplicity, J (Hz) |

| - | 103.8 | - |

| - | 91.2 | - |

| - | 75.1 | - |

| - | 69.8 | - |

| - | 60.3 | - |

| - | 39.3 | - |

| - | 25.9 | - |

| - | 22.2 | - |

| - | 18.2 | - |

| - | 0.0 | - |

| - | -5.5 | - |

| H-a | - | 4.26, d, J = 5.0 |

| H-b | - | 3.89, qdd, J = 10.8, 7.0, 4.2 |

| H-c | - | 3.82, s |

| H-d | - | 3.19, d, J = 4.9 |

| H-e | - | 1.94–1.77, m |

Advanced Analytical and Spectroscopic Methodologies for Euphosalicin Studies

Advanced Spectroscopic and Analytical Methods

The structural elucidation of this compound and related diterpenoids heavily relies on one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. u-szeged.huresearchgate.net These non-destructive techniques provide extensive information about the carbon skeleton and the connectivity of atoms within the molecule.

1D NMR experiments, such as ¹H and ¹³C NMR, offer initial insights into the chemical environment of protons and carbons. However, due to the complexity of the this compound molecule, 1D spectra are often crowded. acs.org

2D NMR techniques are therefore indispensable for unambiguous structure determination. u-szeged.huresearchgate.net Key 2D NMR experiments employed in the study of this compound and its analogs include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is crucial for establishing the sequence of protons within a spin system, helping to piece together fragments of the molecule. acs.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to a specific carbon atom. sdsu.edu This provides a direct link between the ¹H and ¹³C spectra, allowing for the assignment of carbon resonances based on their attached protons. u-szeged.hu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu HMBC is critical for connecting different molecular fragments and for assigning quaternary carbons, which lack directly attached protons. u-szeged.huacs.org

The combined application of these NMR techniques allows for the complete assignment of ¹H and ¹³C chemical shifts and the determination of the planar structure of this compound. u-szeged.huresearchgate.net For instance, HMBC correlations can reveal the connections between the diterpene core and its ester functional groups. acs.org

Table 1: Key 2D NMR Techniques for this compound Structural Analysis

| Technique | Information Gained | Application in this compound Studies |

| COSY | ¹H-¹H correlations (J-coupling) | Establishes proton connectivity within molecular fragments. sdsu.eduacs.org |

| HSQC | One-bond ¹H-¹³C correlations | Links proton and carbon spectra for direct assignment. u-szeged.husdsu.edu |

| HMBC | Multiple-bond ¹H-¹³C correlations | Connects molecular fragments and assigns quaternary carbons. u-szeged.husdsu.eduacs.org |

| NOESY/ROESY | Through-space ¹H-¹H correlations | Determines the relative stereochemistry of the molecule. u-szeged.huresearchgate.net |

While solution-state NMR is the standard for pure compounds, solid-state NMR (ssNMR) is a powerful tool for studying molecules in complex, non-crystalline, or insoluble environments. nih.gov For this compound, ssNMR could be particularly useful for investigating its interactions within biological membranes or when bound to large protein targets. nih.gov

Solid-state NMR spectra are typically characterized by broad lines due to anisotropic interactions. nih.gov Techniques like Magic Angle Spinning (MAS) are employed to average these interactions and achieve higher resolution, enabling the determination of chemical structure, three-dimensional arrangement, and molecular dynamics in the solid state. nih.gov

Although specific ssNMR studies on this compound are not extensively documented, the methodology holds promise for future investigations into its mechanism of action, particularly in understanding how it interacts with membrane-associated proteins like P-glycoprotein. nih.gov

While NMR techniques are excellent for determining the planar structure and relative stereochemistry, X-ray crystallography provides the definitive absolute configuration of a molecule. tuwien.at This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional electron density map.

The absolute stereochemistry of this compound was unequivocally determined using X-ray crystallography. tuwien.at This was crucial for understanding its unique 9(10→18)-abeo-jatrophane skeleton. u-szeged.hu In the broader context of diterpenes isolated from Euphorbia species, X-ray diffraction has been instrumental in confirming the absolute configurations of numerous novel compounds. u-szeged.huresearchgate.net For example, in the synthesis of this compound fragments, X-ray diffraction of crystalline intermediates has been used to confirm the stereochemistry at various synthetic stages. acs.org

To understand the biological activity of this compound, particularly its potential as a modulator of multidrug resistance (MDR), various bioanalytical assays are essential. tuwien.at These assays are designed to study the binding interactions between this compound and its biological targets, such as the P-glycoprotein (P-gp) transporter. tuwien.at

Competitive binding assays are a common approach. In these assays, a labeled ligand (tracer) with known affinity for the target protein competes with the unlabeled test compound (this compound). nih.gov The ability of this compound to displace the tracer provides a measure of its binding affinity.

The development of such assays is a multi-step process that includes:

Target Protein Preparation: Obtaining a pure and active form of the target protein, for example, P-gp.

Ligand Selection: Choosing a suitable labeled ligand that binds specifically to the target.

Assay Optimization: Determining optimal concentrations of the protein and ligand, incubation times, and buffer conditions.

Data Analysis: Using appropriate models to calculate binding parameters like the IC₅₀ (the concentration of the inhibitor required to displace 50% of the labeled ligand). nih.gov

Molecularly imprinted polymers (MIPs) have also emerged as a tool in developing biomimetic binding assays, offering an alternative to biological macromolecules for studying binding selectivity. nih.gov While specific bioanalytical binding assays developed exclusively for this compound are part of ongoing research, the principles are well-established within the study of natural products that interact with targets like P-gp. acs.orgnih.gov

Emerging Research Directions and Future Perspectives in Euphosalicin Scholarship

Omics Technologies Integration in Euphosalicin Research (e.g., genomics, transcriptomics, metabolomics)

The integration of "omics" technologies offers a powerful lens through which to understand this compound's biosynthesis, mechanism of action, and chemotaxonomic significance. While direct omics studies on this compound are nascent, research on the Euphorbia genus and other complex natural products provides a clear roadmap.

Metabolomics: This approach is crucial for mapping the chemical diversity of Euphorbia species. An NMR-based metabolomics study of Euphorbia salicifolia, the original source of this compound, successfully differentiated it from other species and identified acacetin-7-O-glycoside as a potential chemotaxonomic marker. mdpi.com Advanced techniques like LC-MS/MS-based molecular networking are now being employed to rapidly identify known and novel diterpenoids in Euphorbia extracts, which could accelerate the discovery of new this compound analogs. researchgate.netresearchgate.net This method allows for the visualization of chemically related molecules within a complex mixture, streamlining the targeted isolation of novel compounds. researchgate.net

Transcriptomics and Genomics: Understanding the biosynthetic pathway of this compound is a fundamental goal. By combining metabolome and transcriptome data, researchers can construct detailed biosynthesis networks. nih.govnih.gov This strategy, successfully applied to other medicinal plants, involves identifying genes that are co-expressed with the accumulation of specific metabolites. nih.gov For this compound, this would involve sequencing the transcriptome of E. salicifolia and correlating gene expression profiles with this compound production. This could uncover the specific enzymes (e.g., terpene synthases, cytochromes P450, acyltransferases) responsible for creating its unique bicyclic framework and extensive polyester (B1180765) functionalization. researchgate.net

The table below outlines potential applications of omics technologies in this compound research.

| Omics Technology | Potential Application in this compound Research | Expected Outcome |

| Metabolomics | Profiling of Euphorbia species extracts to identify new this compound analogs. | Discovery of novel compounds with potentially improved activity or different selectivity. |

| Chemotaxonomic analysis to map the distribution of this compound-type diterpenes. | Understanding the evolutionary and ecological basis of this compound production. | |

| Transcriptomics | Identification of genes involved in the this compound biosynthetic pathway. | Elucidation of the enzymatic steps for heterologous expression and biotechnological production. |

| Analysis of cellular response to this compound treatment to uncover mechanisms of action. | Identification of downstream targets and pathways affected by this compound beyond P-glycoprotein. | |

| Genomics | Sequencing the genome of E. salicifolia to locate the gene cluster for biosynthesis. | A complete genetic blueprint for understanding the regulation and evolution of the pathway. |

Biotechnological Production and Sustainable Sourcing Strategies

This compound is naturally sourced from plants of the Euphorbia genus, which can be slow and yield low quantities. researchgate.netu-szeged.hu The total chemical synthesis of this complex molecule has proven to be exceptionally challenging, with efforts to date being unsuccessful in completing the final structure, despite significant advances in constructing key fragments. acs.orgresearchgate.netnih.gov This difficulty underscores the need for alternative, sustainable production methods.

Biotechnology offers a promising path forward. Once the biosynthetic genes are identified through omics approaches, they can be transferred to a microbial host, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. This metabolic engineering approach could enable large-scale, fermentative production of this compound or its precursors, offering a consistent and scalable supply.

Sustainable sourcing of natural products is also gaining importance. iff.com For this compound, this could involve:

Cultivation and Breeding: Developing high-yielding cultivars of E. salicifolia through selective breeding or agricultural optimization.

Plant Cell Culture: Establishing cell or tissue cultures of E. salicifolia in bioreactors, which allows for controlled production independent of geographical and climatic constraints.

Green Extraction Techniques: Utilizing environmentally friendly solvents and methods, such as supercritical fluid extraction or microwave-assisted extraction, to reduce the environmental impact of isolating the compound from plant biomass. iff.com

Chemoinformatics and In Silico Screening for Novel Interactions

Chemoinformatics and computational modeling are becoming indispensable tools in modern drug discovery, and their application to this compound research can significantly accelerate progress. nih.govnih.gov These in silico methods can be used to predict new biological targets, optimize the structure of this compound for better activity, and assess its drug-like properties.

Target Prediction: While this compound is a known P-glycoprotein inhibitor, it may interact with other biological targets. acs.org Target prediction software, such as PharmMapper, can screen the three-dimensional structure of this compound against databases of known protein structures to identify potential binding partners. researchgate.netresearchgate.net This could reveal unexpected mechanisms of action or new therapeutic applications.

Virtual Screening and Docking: In silico docking studies can model the interaction between this compound and its known or predicted targets at an atomic level. This can elucidate the key structural features responsible for its activity and guide the design of new analogs with enhanced potency or selectivity. High-throughput virtual screening could be used to test libraries of this compound derivatives against various targets, prioritizing the most promising candidates for synthesis and biological testing. nih.gov

ADME/T Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound and its derivatives. researchgate.netnih.gov This helps in the early identification of compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.

The following table summarizes key chemoinformatic approaches and their potential impact on this compound research.

| Chemoinformatic Tool/Method | Specific Application for this compound | Potential Outcome |

| Target Prediction (e.g., PharmMapper) | Screen this compound against a database of protein targets. | Identification of novel biological targets beyond P-glycoprotein. researchgate.netresearchgate.net |

| Molecular Docking | Model the binding of this compound to P-glycoprotein and other potential targets. | Understanding structure-activity relationships and guiding lead optimization. |

| High-Throughput Virtual Screening | Screen virtual libraries of this compound analogs against selected targets. | Prioritization of new derivatives for chemical synthesis. nih.gov |

| ADME/T Modeling | Predict pharmacokinetic properties (e.g., cell permeability, metabolic stability). | Early-stage assessment of the drug-likeness of this compound analogs. nih.gov |

Interdisciplinary Collaborations in this compound Research

The complexity of this compound research necessitates a highly collaborative, interdisciplinary approach. The journey from natural source to potential therapeutic agent involves a wide range of scientific expertise.

Past and Present Collaborations: Initial research on this compound involved collaborations between phytochemists , who isolated and identified the compound, and pharmacologists/cell biologists , who characterized its MDR-reversing activity. researchgate.net The extensive efforts toward its total synthesis represent a deep synergy between synthetic organic chemists and analytical chemists , who use sophisticated techniques like NMR spectroscopy and X-ray crystallography to verify complex three-dimensional structures. acs.orgnih.gov

Future Collaborative Frontiers: Emerging research directions will demand even broader partnerships. The integration of omics technologies will require collaboration with bioinformaticians and molecular biologists to analyze large datasets and clone biosynthetic genes. nih.gov The development of biotechnological production methods will bring in biochemical engineers to design and optimize fermentation and cell culture systems. Furthermore, exploring new therapeutic areas will involve partnerships with clinicians and experts in diverse fields such as virology, immunology, or neurology, depending on where new biological activities are discovered. researchgate.netacs.org

Unexplored Biological Systems and Target Landscapes

To date, research has predominantly focused on this compound's role in reversing multidrug resistance in cancer cell lines. nih.govebi.ac.uk However, its structural relatives, the jatrophane diterpenes, exhibit a wide array of biological activities, suggesting that the therapeutic potential of this compound may be much broader. nih.govacs.org

The jatrophane family of compounds has been reported to possess:

Cytotoxic and antiproliferative activity nih.gov

Antiviral effects nih.gov

Anti-inflammatory properties nih.gov

Immunomodulatory effects nih.gov

Neuroprotective activities acs.org

Lipid-lowering activity researchgate.net

This diversity of function in structurally related molecules strongly implies that this compound could have activity in biological systems and against targets beyond P-glycoprotein-mediated MDR. Future research should systematically screen this compound against a wide range of targets and disease models. This could include panels of cancer cell lines with different genetic backgrounds, viral replication assays, inflammation models, and neuronal cell-based assays for neuroprotection. The identification of novel activities would open up entirely new avenues for therapeutic development.

Methodological Innovation in this compound Discovery and Characterization

Advancements in chemical and analytical methodologies have been pivotal in this compound research and will continue to drive the field forward.

Synthesis: The pursuit of the total synthesis of this compound has spurred innovation in synthetic organic chemistry. Researchers have developed and refined powerful reactions, including asymmetric dihydroxylations and ring-closing enyne metatheses (RCEYM), to construct the complex, highly functionalized bicyclic core of the molecule. acs.orgnih.govresearcher.life These methodological studies provide invaluable insights for the synthesis of other complex natural products. acs.org

Discovery and Isolation: The discovery of new this compound-like compounds is being accelerated by innovations in analytical chemistry. The traditional process of bioassay-guided fractionation is slow and laborious. Modern approaches like LC-MS/MS-based molecular networking, combined with comprehensive databases, enable the rapid dereplication of known compounds and the targeted identification of novel structures directly from crude plant extracts. researchgate.netresearchgate.net

Structural Characterization: While 1D and 2D NMR spectroscopy remain the cornerstone of structure elucidation, new computational methods are enhancing their power. acs.orgmdpi.com For instance, calculating theoretical NMR chemical shifts and coupling constants using density functional theory (DFT) can help resolve ambiguous stereochemical assignments in complex molecules like this compound. Similarly, advances in X-ray crystallography allow for the definitive determination of molecular structures from increasingly small crystals. acs.org

Q & A

Q. What experimental methods are essential for confirming the structural identity of Euphosalicin?

To confirm this compound's structure, researchers should employ a combination of NMR spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) for elucidating carbon-hydrogen frameworks and X-ray crystallography for absolute stereochemical determination. Purity must be validated via HPLC (≥95%) and mass spectrometry (HRMS) for molecular weight confirmation. For novel derivatives, elemental analysis is critical to verify empirical formulas. Ensure detailed protocols are included in the "Materials and Methods" section, with raw data in supplementary files to meet reproducibility standards .

Q. How can researchers design experiments to assess this compound’s biological activity in vitro?

Begin with dose-response assays (e.g., IC₅₀ calculations) in relevant cell lines (e.g., cancer models for cytotoxicity). Use positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (untreated cells) to validate results. Include triplicate runs and statistical analysis (e.g., ANOVA with post-hoc tests). For mechanistic insights, pair assays like flow cytometry (apoptosis) or Western blotting (protein expression). Document cell culture conditions (media, passage numbers) to ensure reproducibility .

Q. What are the best practices for synthesizing this compound’s cyclopentane core?

Prioritize stereoselective methods such as asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution. Monitor reaction progress via TLC/GC-MS and optimize parameters (temperature, solvent polarity) using Design of Experiments (DoE) frameworks. Report yields, enantiomeric excess (ee), and spectroscopic data for intermediates. For complex steps (e.g., oxygen functionalization), provide step-by-step protocols in supplementary materials .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

Conduct comparative meta-analysis of existing studies, focusing on variables like assay conditions (cell type, incubation time) and compound purity. Validate discrepancies via independent replication in standardized models. Use sensitivity analyses to assess the impact of methodological variations (e.g., serum concentration in media). Publish raw datasets in public repositories (e.g., Zenodo) to enable transparency .

Q. What strategies optimize this compound’s synthetic yield while minimizing side reactions?

Apply mechanochemical approaches (e.g., ball-milling) to enhance reaction efficiency, as demonstrated in Tsuji-Trost allylation methodologies . Use green chemistry principles (e.g., solvent-free conditions, recyclable catalysts) to reduce byproducts. Employ real-time monitoring (e.g., in-situ FTIR) to identify and mitigate side reactions. Computational modeling (DFT) can predict reactive intermediates and guide optimization .

Q. How should researchers address data gaps in this compound’s pharmacokinetic (PK) profile?

Design in vivo PK studies using rodent models, with LC-MS/MS quantification of plasma/tissue concentrations. Include parameters like bioavailability (F), half-life (t₁/₂), and volume of distribution (Vd). Cross-validate results with in silico models (e.g., PBPK simulations) to predict human PK. Address interspecies variability by testing multiple models (e.g., murine vs. primate) .

Methodological Frameworks

What frameworks ensure rigorous formulation of research questions for this compound studies?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For comparative studies, use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. Example: "In murine cancer models (P), does this compound (I) compared to paclitaxel (C) reduce tumor volume (O) via apoptosis induction?" .

Q. How can FAIR (Findable, Accessible, Interoperable, Reusable) principles be applied to this compound data?

Deposit datasets in domain-specific repositories (e.g., ChEMBL for bioactivity data) with unique DOIs. Use standardized metadata templates (e.g., ISA-Tab) for experimental details. Ensure interoperability by aligning with FAIRsharing.org guidelines. For synthetic protocols, share machine-readable code (e.g., SNOMED CT for reaction steps) .

Data Presentation and Reproducibility

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

Q. How should researchers document synthetic procedures to meet journal reproducibility standards?

Follow Beilstein Journal guidelines : Provide step-by-step protocols for ≤5 key compounds in the main text; others go to supplementary materials. Include NMR spectra (integration values, coupling constants), HPLC chromatograms (retention times), and crystallographic data (CCDC numbers). For known compounds, cite prior synthesis routes; for new ones, report melting points, optical rotation, and elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.